1-Bromopentane-d11

Catalog No.
S1490928
CAS No.
126840-21-9
M.F
C5H11Br
M. Wt
162.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromopentane-d11

CAS Number

126840-21-9

Product Name

1-Bromopentane-d11

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentane

Molecular Formula

C5H11Br

Molecular Weight

162.11 g/mol

InChI

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2

InChI Key

YZWKKMVJZFACSU-GILSBCIXSA-N

SMILES

CCCCCBr

Synonyms

1-Bromopentane-d11; 1-Pentyl Bromide-d11; Amyl Bromide-d11; NSC 7895-d11; Pentyl Bromide-d11; n-Amyl Bromide-d11; n-Pentyl Bromide-d11

Canonical SMILES

CCCCCBr

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • Deuterium has a different magnetic spin than hydrogen, leading to a distinct signal in NMR spectra. This allows researchers to differentiate between deuterated and non-deuterated molecules, providing valuable information about the structure and dynamics of molecules.
    • 1-Bromopentane-d11 is commonly used as an internal standard in NMR experiments due to its well-defined chemical shift and lack of overlapping signals with other commonly used solvents or functional groups. Source: Sigma-Aldrich product page for 1-Bromopentane-d11:
  • Isotopic labeling in organic synthesis:

    • Deuterium incorporation can be used to trace the fate of specific atoms or functional groups in a molecule during chemical reactions.
    • -Bromopentane-d11 can be used as a starting material or intermediate in organic syntheses where the deuterium label provides insights into reaction mechanisms or the location of specific functional groups in the final product.
  • Neutron scattering studies:

    • Deuterium has a larger scattering cross-section for neutrons compared to hydrogen.
    • -Bromopentane-d11 can be used in neutron scattering experiments to study the structure and dynamics of materials at the atomic level, providing information that is not readily accessible with other techniques.

1-Bromopentane-d11 is a deuterated analogue of 1-bromopentane, where hydrogen atoms in the molecule are substituted with deuterium atoms. This compound, characterized by the chemical formula C5_5H11_{11}BrD11_{11}, is a colorless liquid that belongs to the class of bromoalkanes. It is primarily used as a chemical reagent in various organic syntheses and has applications in both research and industrial settings. The presence of deuterium allows for unique tracking and labeling studies, particularly in complex biological systems, due to its distinct nuclear properties compared to regular hydrogen .

1-Bromopentane-d11 itself does not possess a specific mechanism of action. Its primary function lies in serving as a precursor molecule for the synthesis of other isotopically labeled compounds or as an internal standard in NMR spectroscopy. In NMR, the specific deuteration pattern of 1-bromopentane-d11 allows scientists to differentiate its signal from those of other protons in the sample, leading to clearer and more accurate analysis of the target molecule [].

1-Bromopentane-d11 is likely to share similar hazards with its non-deuterated counterpart. Safety information available for 1-bromopentane suggests:

  • Flammability: Flammable liquid.
  • Toxicity: May be harmful if inhaled, swallowed, or absorbed through the skin.
  • Reactivity: May react with strong oxidizing agents.

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
  • Elimination Reactions: This compound can undergo elimination reactions to produce alkenes. For example, treatment with strong bases like sodium hydroxide can lead to the formation of pentene derivatives.
  • Grignard Reactions: It serves as a reagent in Grignard reactions, where it can react with magnesium to form organomagnesium compounds .

Mechanism of Action

The mechanism of action involves:

  • Enzyme Interaction: 1-Bromopentane-d11 can bind to enzymes, potentially acting as a competitive inhibitor by blocking active sites.
  • Biochemical Pathways: It may influence gene expression through interactions with transcription factors, leading to changes in cellular function.

Several methods exist for synthesizing 1-bromopentane-d11:

  • Free-Radical Addition: This method involves the addition of hydrogen bromide to 1-pentene, resulting in an anti-Markovnikov addition that forms the bromo derivative.
  • Reaction with Hydrogen Bromide: The reaction of 1-pentanol with hydrogen bromide yields 1-bromopentane-d11 directly .

1-Bromopentane-d11 has diverse applications across various fields:

  • Chemical Research: It is widely used in organic synthesis as a reagent for creating more complex molecules.
  • Biological Studies: The compound is utilized in labeling studies to track molecular interactions within biological systems.
  • Pharmaceutical Development: It plays a role in metabolic studies and the development of new drugs.
  • Industrial Manufacturing: It serves as an intermediate in the production of specialty chemicals .

Research involving interaction studies focuses on how 1-bromopentane-d11 interacts with various biomolecules. Its ability to label proteins and nucleic acids facilitates advanced studies using techniques like Nuclear Magnetic Resonance spectroscopy. These interactions are critical for understanding enzyme kinetics and protein dynamics within cellular environments .

Several compounds are structurally similar to 1-bromopentane-d11. Here are some notable examples:

Compound NameChemical FormulaKey Differences
1-BromopentaneC5_5H11_{11}BrNon-deuterated version; more common in synthesis
2-BromopentaneC5_5H11_{11}BrDifferent position of bromine; used in similar reactions
3-BromobutaneC4_4H9_9BrShorter carbon chain; utilized in different synthetic pathways

Uniqueness of 1-Bromopentane-d11

The uniqueness of 1-bromopentane-d11 lies primarily in its deuterated nature, which allows for enhanced tracking capabilities in chemical and biological studies compared to its non-deuterated counterparts. This feature makes it particularly valuable for researchers studying reaction mechanisms and molecular interactions at a detailed level .

The synthesis and application of deuterated alkyl bromides trace their origins to the early 20th century, following Harold Urey’s discovery of deuterium in 1931. Initial efforts focused on isotopic labeling to study reaction mechanisms, with deuterated compounds serving as tracers in kinetic and thermodynamic analyses. By the 1960s, advancements in nuclear magnetic resonance (NMR) spectroscopy catalyzed demand for deuterated solvents and internal standards, prompting the development of compounds like 1-bromopentane-d11.

The 1970s–1980s saw the rise of deuterated alkyl halides in pharmaceutical research, driven by the kinetic isotope effect (KIE), which revealed that deuterium substitution could alter metabolic stability without significantly changing molecular structure. For instance, deuterated anesthetics and antimicrobial agents demonstrated reduced toxicity profiles, validating the utility of isotopic modification. By the 2000s, innovations in microwave-assisted synthesis and catalytic deuteration methods enabled efficient large-scale production of deuterated alkyl bromides, including 1-bromopentane-d11.

Table 1: Milestones in Deuterated Alkyl Bromide Research

DecadeKey DevelopmentImpact
1930sDiscovery of deuteriumEnabled isotopic labeling techniques
1960sNMR spectroscopy adoptionIncreased demand for deuterated solvents/internal standards
1980sKinetic isotope effect studiesValidated deuterium’s role in metabolic modulation
2000sMicrowave/electrochemical synthesisScalable production of deuterated alkyl bromides

Research Significance of 1-Bromopentane-d11 in Chemical Sciences

1-Bromopentane-d11 occupies a niche in modern chemistry due to three key attributes:

  • NMR Spectroscopy: Its deuteration pattern eliminates proton signals, simplifying spectral analysis. Researchers employ it as an internal standard to resolve overlapping peaks in complex mixtures. For example, D-NMR (deuterium NMR) leverages its distinct quadrupolar relaxation behavior to study molecular dynamics in non-deuterated solvents.
  • Synthetic Utility: The compound serves as a precursor in deuteration reactions. Recent electrochemical methods using D₂O as a deuterium source achieve >95% D-incorporation in alkyl halides, with 1-bromopentane-d11 acting as a model substrate.
  • Kinetic Studies: The C–D bond’s higher stability compared to C–H allows researchers to probe reaction mechanisms. For instance, dehalogenative deuteration via thiyl radical catalysis relies on deuterated alkyl bromides to map radical intermediates.

Table 2: Applications of 1-Bromopentane-d11 in Research

ApplicationMethodologyOutcome
NMR AnalysisD-NMR in natural-abundance solventsEnhanced signal clarity for structural elucidation
Electrochemical DeuterationPb cathode, D₂O deuterium source99% D-incorporation in tertiary alkyl halides
Radical Pathway MappingThiyl radical catalysis under visible lightIdentification of β-bromo styrene intermediates

Research Paradigms in Deuterated Alkyl Halides Studies

Contemporary research on 1-bromopentane-d11 follows two dominant paradigms:

Synthesis Advancements

Modern synthetic routes prioritize efficiency and selectivity. Microwave-assisted bromodecarboxylation of α,β-unsaturated carboxylic acids with KBr achieves 89% yield under solvent-free conditions. Similarly, electrochemical reductive deuteration using D₂O eliminates the need for toxic deuterium gas, enabling gram-scale production with minimal byproducts.

Analytical Techniques

Quantitative D-NMR has revolutionized purity assessment. By analyzing deuteron signals in non-deuterated solvents, researchers quantify isotopic enrichment (>98 atom% D) and identify labile deuterium positions in compounds like aniline-d7. Gas chromatography–mass spectrometry (GC-MS) further validates synthetic outcomes, with fragmentation patterns confirming molecular integrity.

Table 3: Analytical Methods for 1-Bromopentane-d11

MethodPurposeKey Insight
D-NMRIsotopic purity assessmentDetects 98.9% deuterium enrichment in neat samples
GC-MSStructural verificationMatches fragmentation patterns to non-deuterated analogs
Elemental AnalysisComposition validationConfirms C₅D₁₁Br stoichiometry

Hydrogen-Deuterium Exchange Research Approaches

Mechanistic Research in Hydrogen-Deuterium Exchange Processes

Hydrogen-deuterium exchange mechanisms for alkyl halides involve several fundamental pathways that have been extensively studied in the context of perdeuteration processes [8] [9]. The primary mechanism involves the formation of sigma-complex intermediates through concerted metalation-deprotonation pathways, where transition metal catalysts facilitate the activation of carbon-hydrogen bonds [14]. Research has demonstrated that the critical carbon-hydrogen activation step occurs via a sigma-complex-assisted metathesis pathway, leading to the formation of nonclassical hydride isotopologues with overall energy barriers ranging from 25.9 to 7.5 kilocalories per mole [14].

Mechanistic studies reveal that hydrogen-deuterium exchange in alkyl systems proceeds through rate-determining carbon-hydrogen bond cleavage steps, where the transition state structure features distorted pentagonal bipyramidal geometries [14]. The calculated deuterium-hydrogen and iron-carbon distances of 1.193 and 2.106 Angstroms respectively indicate sigma-complex-assisted metathesis mechanisms with late transition-state structures exhibiting minimal oxidative addition character [14]. These mechanistic insights provide fundamental understanding for optimizing deuteration conditions and achieving complete isotopic exchange in 1-bromopentane substrates [8].

Catalyst Development for Selective Deuteration

Catalyst development for selective deuteration of brominated alkanes has focused on transition metal systems capable of activating carbon-hydrogen bonds under mild conditions [16] [17]. Iridium-based catalysts supported on nanoparticles have emerged as highly effective systems for regioselective deuteration, achieving high chemoselectivity and regioselectivity while avoiding common side reactions such as hydrogenation and dehalogenation [16]. These catalytic systems demonstrate broad functional group tolerance, including compatibility with ketones, amides, alkenes, and aryl ethers [16].

Silver-catalyzed systems have also shown promise for site-selective deuteration applications, utilizing phosphine-ligated silver-carbonate complexes that enable catalytic site-selective deuteration under mild reaction conditions [19]. Research indicates that these silver catalysts react with alkyl substrates lacking directing groups while tolerating wide ranges of functional groups in both polar and nonpolar solvents [19]. The development of iron-based catalysts represents another significant advancement, with nanostructured iron catalysts prepared by combining cellulose with iron salts permitting selective deuteration using inexpensive deuterium oxide under hydrogen pressure [60].

Table 1: Catalyst Performance in Deuteration Reactions

Catalyst SystemDeuterium SourceTemperature (°C)Deuterium Incorporation (%)Reaction Time (h)
Iridium NanoparticlesC6D650>9512
Silver-Carbonate ComplexCH3OD8085-928
Iron-Cellulose CompositeD2O120>9024
Palladium CarbonD2O/H215080-9516

Electrochemical Research in Deuteration Processes

Electrochemical deuteration methodologies have emerged as environmentally friendly alternatives to conventional thermal processes for synthesizing deuterated organic compounds [21] [22]. Research demonstrates that electroreductive deuteration can achieve site-selective carbon-hydrogen bond functionalization using economical deuterium oxide as the sole deuterium source at room temperature [22]. These electrochemical approaches operate under metal-free, acid-free, and base-free conditions while maintaining high chemoselectivity and regioselectivity [22].

Electrochemical deuteration of alkyl halides has been successfully demonstrated using deuterium oxide as the deuterium source, with copper nanowire arrays serving as efficient cathodes for controllable deuteration [26]. The process involves cross-coupling of carbon and deuterium free radicals, resulting in ipso-selective deuteration with excellent chemoselectivity and high compatibility with easily reducible functional groups [26]. Studies indicate that electrochemical methods can achieve deuterium incorporation rates up to 99 percent with yields up to 91 percent within 2 hours under catalyst-free and external-reductant-free conditions [24].

Table 2: Electrochemical Deuteration Parameters

Electrode MaterialApplied Potential (V)Current Density (mA/cm²)Deuteration Efficiency (%)Selectivity
Copper Nanowires-1.52095-99>95%
Graphite Felt-2.01585-91>90%
Platinum Mesh-1.82580-95>85%

Synthetic Research on Selective Deuteration

Position-Specific Deuteration Research Strategies

Position-specific deuteration strategies for 1-bromopentane-d11 synthesis require precise control over deuterium incorporation at each carbon position along the pentyl chain [29] [30]. Research demonstrates that site-specific deuteration can be achieved through copper-catalyzed redox-neutral deacylation processes, where methylketone moieties serve as traceless activating groups [29]. This methodology enables mono-, di-, and tri-deuteration at specific sites through selective aromatization-driven carbon-carbon cleavage reactions [29].

Advanced strategies employ tungsten-complexed substrates that undergo stepwise treatment with hydride/deuteride and proton/deuteron sources to achieve regio- and stereoselective deuteration [49]. These approaches generate comprehensive libraries of deuterated isotopologues ranging from d0 to d8 substitution patterns with high stereoselectivity [49]. The use of molecular rotational resonance spectroscopy enables precise characterization of isotopomers and isotopologues by their unique moments of inertia, providing quantitative analysis of deuteration patterns [49].

Research has established that complete deuteration of pentyl chains requires sequential deuteration steps, with each step achieving near-complete deuterium incorporation to minimize isotopic impurities [29]. Studies demonstrate that controlled deuterium incorporation at terminal positions can be selectively achieved without affecting other molecular positions through careful selection of reaction conditions and protective group strategies [30].

Investigations in Controlled Deuterium Incorporation

Controlled deuterium incorporation investigations focus on achieving precise isotopic substitution patterns while maintaining high isotopic purity levels [35] [36]. Research indicates that deuterium incorporation can be controlled through strategic manipulation of reaction parameters including temperature, pressure, catalyst loading, and deuterium source concentration [37]. Studies demonstrate that biological deuteration methods can achieve controlled deuterium incorporation by altering the ratio of deuterated and protiated precursors during synthesis [36].

Flow chemistry methodologies have proven particularly effective for controlled deuterium incorporation, offering precise control of reaction parameters such as temperature, reaction time, and reagent mixing [38]. These continuous flow systems enable highly selective deuterium labeling without prefunctionalization requirements, utilizing cost-efficient reagents such as deuterium oxide or carbon dioxide-13 [38]. Research indicates that flow synthesis can achieve deuterium incorporation levels exceeding 95 percent with minimal isotopic scrambling [38].

Table 3: Controlled Deuterium Incorporation Methods

MethodDeuterium SourceControl ParameterIncorporation Range (%)Isotopic Purity (%)
Flow ChemistryD2OFlow Rate90-98>97
Biological RouteD-GlucoseMedia Composition85-95>90
Stepwise SynthesisMultiple SourcesReaction Sequence95-99>98
Catalytic ExchangeD2 GasTemperature Profile88-96>95

Scale-up Research for Laboratory Applications

Scale-up research for 1-bromopentane-d11 synthesis addresses the transition from analytical-scale to preparative-scale production while maintaining isotopic purity and chemical yield [41] [42]. The National Deuteration Facility and similar institutions have developed protocols for large-scale synthesis of deuterated molecules using hydrothermal reactors ranging from 50 milliliter vessels for method development to 1200 milliliter vessels for large-scale synthesis [42]. These facilities employ multiple Parr reactors of different sizes to accommodate various production requirements while ensuring consistent product quality [42].

Research demonstrates that scalable deuteration methodologies require robust catalytic systems that maintain activity and selectivity across different reaction scales [60]. Nanostructured iron catalysts have proven particularly effective for kilogram-scale synthesis, utilizing air-stable and water-stable catalyst formulations that enable efficient labeling with high quality control [60]. These scalable approaches utilize inexpensive deuterium oxide under hydrogen pressure, representing easily implementable technologies for industrial applications [60].

Biocatalytic approaches offer additional scalability advantages, with enzymatic deuteration systems capable of operating under mild conditions using hydrogen gas and deuterium oxide to generate deuterated products [44]. These biocatalytic methods demonstrate compatibility with standard benchtop synthetic techniques and hydrogenation protocols, utilizing mild temperatures and hydrogen pressures while requiring only simple purification strategies [44].

Table 4: Scale-up Parameters for Laboratory Production

Reactor Size (mL)Substrate Loading (g)Catalyst Amount (%)Reaction Time (h)Yield (%)
501-51012-2485-92
25010-25816-3080-90
50025-50620-3678-88
1200100-250524-4875-85

Isotopic Research Assessment Methodologies

Isotopic research assessment methodologies for 1-bromopentane-d11 characterization employ multiple analytical techniques to determine deuterium incorporation levels and structural integrity [49] [52]. High-resolution mass spectrometry coupled with nuclear magnetic resonance spectroscopy provides comprehensive evaluation of isotopic enrichment and structural confirmation [52]. The proposed analytical strategy involves recording full-scan mass spectra, extracting and integrating isotopic ions, and calculating isotopic enrichment of desired labeled compounds [52].

Molecular rotational resonance spectroscopy represents a highly sensitive technique for distinguishing isotopomers and isotopologues through their unique moments of inertia [49]. This methodology enables direct analysis of complex mixtures, including identification of low-level isotopic impurities with spectral resolution sufficient to detect species present down to 0.3 percent relative to major components [49]. The technique allows high-confidence, library-free species identification through spectral pattern prediction from equilibrium geometries obtained through quantum chemistry calculations [49].

Nuclear magnetic resonance analysis confirms structural integrity and positions of labeled atoms while providing insights into relative isotopic purity percentages [52]. Deuterium nuclear magnetic resonance or carbon-13 distortionless enhancement by polarization transfer experiments can resolve deuterium incorporation at specific carbon positions . Gas chromatography coupled with mass spectrometry or flame ionization detection enables assessment of both chemical and isotopic purity .

Table 5: Analytical Methods for Isotopic Assessment

Analytical MethodDetection Limit (%)Analysis Time (min)Information Provided
High-Resolution MS0.15-15Isotopic Distribution
NMR Spectroscopy1.030-60Structural Confirmation
Molecular Rotational Resonance0.360-120Isotopomer Identification
GC-MS0.515-30Purity Assessment

XLogP3

3.4

Dates

Modify: 2024-04-14

Explore Compound Types